molecular formula C15H17NO B12673626 2-Methyl-2-(1-naphthalenyl)morpholine CAS No. 109461-26-9

2-Methyl-2-(1-naphthalenyl)morpholine

Cat. No.: B12673626
CAS No.: 109461-26-9
M. Wt: 227.30 g/mol
InChI Key: RMFGXZQBHYLHFC-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-naphthalenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a methyl group and a naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-naphthalenyl)morpholine typically involves the reaction of 2-methylmorpholine with 1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield of the product. The use of high-purity starting materials and efficient purification techniques is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-naphthalenyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalenyl ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Naphthalenyl ketones.

    Reduction: Naphthalenyl alcohols.

    Substitution: Various substituted morpholines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(1-naphthalenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-naphthalenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(1-naphthalenyl)pyrrolidine
  • 2-Methyl-2-(1-naphthalenyl)piperidine
  • 2-Methyl-2-(1-naphthalenyl)azepane

Uniqueness

2-Methyl-2-(1-naphthalenyl)morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a naphthalenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

109461-26-9

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-methyl-2-naphthalen-1-ylmorpholine

InChI

InChI=1S/C15H17NO/c1-15(11-16-9-10-17-15)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,16H,9-11H2,1H3

InChI Key

RMFGXZQBHYLHFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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